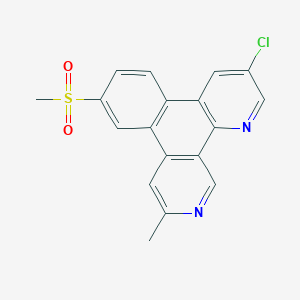
5,14-Dehydro Etoricoxib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,14-Dehydro Etoricoxib: is a derivative of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The modification to this compound involves the removal of hydrogen atoms at specific positions, potentially altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dehydro Etoricoxib can be achieved through various synthetic routes. One common method involves the bromination of 2-amino pyridine derivatives, followed by coupling with 4-(methylthio)phenyl-boronic acid in the presence of a suitable base. The product is then oxidized to form the corresponding sulfone, which is further converted to the halide derivative. A palladium-catalyzed coupling reaction with an appropriately substituted metal-containing aromatic group yields the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom, for improved efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,14-Dehydro Etoricoxib undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and subsequent substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,14-Dehydro Etoricoxib has several scientific research applications:
Chemistry: Used as a model compound for studying COX-2 inhibition and its effects on prostaglandin synthesis.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new NSAIDs with improved efficacy and safety profiles.
Mechanism of Action
5,14-Dehydro Etoricoxib exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound’s high selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with traditional NSAIDs .
Comparison with Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: A COX-2 inhibitor with similar therapeutic applications but also withdrawn due to safety concerns.
Uniqueness: 5,14-Dehydro Etoricoxib is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce adverse effects. Its high selectivity for COX-2 and potential for fewer gastrointestinal side effects make it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H13ClN2O2S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline |
InChI |
InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3 |
InChI Key |
DIECUNWTDFXTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


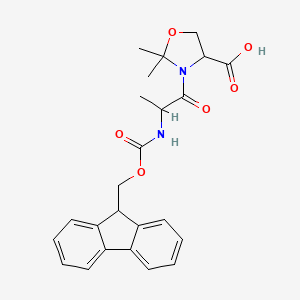
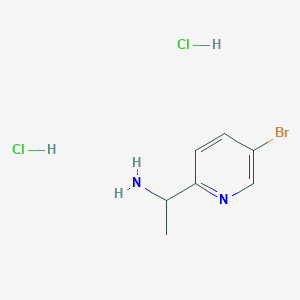

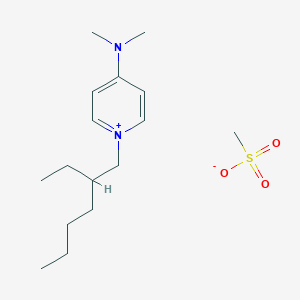


![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

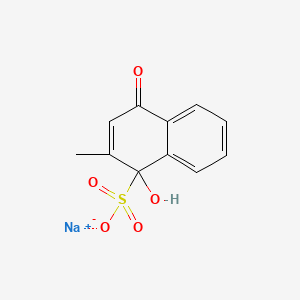
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
